Benzyl 4-(allyloxy)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(allyloxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.3428 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(allyloxy)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine with allyl alcohol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. One common method involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(allyloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Benzyl 4-(allyloxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzyl 4-(allyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A monoamine releasing agent with selectivity for dopamine and norepinephrine.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of fentanyl analogs.
Uniqueness
Benzyl 4-(allyloxy)piperidine-1-carboxylate is unique due to its specific structural features, such as the allyloxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Benzyl 4-(allyloxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The compound features a piperidine ring, which is known for its bioactive properties, and an allyloxy group that enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function .
Biological Activities
Research has demonstrated a range of biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : Some studies suggest that piperidine derivatives can inhibit tumor growth in certain cancer models, highlighting their potential as anticancer agents .
- Neuroprotective Effects : The ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease.
Table 1: Summary of Biological Activities
Selected Research Findings
- Enzyme Inhibition Studies : A study demonstrated that this compound significantly inhibited AChE activity in vitro, suggesting its potential for enhancing cholinergic transmission.
- Anticancer Activity : In a series of in vivo experiments, derivatives with similar structures showed promising results in prolonging survival rates in mice with induced tumors, indicating a potential for further development as anticancer drugs .
- Pharmacokinetics and Bioavailability : Research into the pharmacokinetic properties revealed favorable absorption characteristics, which are critical for therapeutic applications. The compound exhibited a reasonable half-life and bioavailability in preliminary animal studies .
Properties
IUPAC Name |
benzyl 4-prop-2-enoxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-12-19-15-8-10-17(11-9-15)16(18)20-13-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELCLMIPABRPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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